molecular formula C12H16O2 B089437 Isobutyl phenylacetate CAS No. 102-13-6

Isobutyl phenylacetate

Cat. No. B089437
CAS RN: 102-13-6
M. Wt: 192.25 g/mol
InChI Key: RJASFPFZACBKBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isobutyl phenylacetate-like compounds involves multicomponent reactions (MCRs), a versatile approach for constructing complex molecules. For instance, Kumar et al. (2013) describe the synthesis of isobutyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates using a MCR approach, highlighting the efficiency of such methods in creating compounds with potential applications in various fields, including pharmaceuticals and materials science (Kumar, Sethukumar, & Prakasam, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to isobutyl phenylacetate is characterized by complex arrangements that determine their chemical reactivity and physical properties. The structural analysis often involves X-ray crystallography, providing detailed insights into the molecular conformation and electronic structure. The study by Kumar et al. (2013) on isobutyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates also includes structural analysis through single-crystal X-ray diffraction, offering a glimpse into the flattened-boat conformation of the pyran ring, which is crucial for understanding the chemical behavior of these molecules.

Chemical Reactions and Properties

Isobutyl phenylacetate and related compounds participate in a variety of chemical reactions, including esterification, condensation, and rearrangement reactions. The Fries rearrangement, for example, is a notable reaction involving phenyl esters like phenyl isobutyrate, which rearranges under the influence of catalysts like aluminum chloride to yield hydroxy-isobutyrophenones. This reaction demonstrates the reactivity of phenyl esters in forming new chemical bonds and structures (Briggs, Dutton, & Merler, 1956).

Scientific Research Applications

  • Pharmaceutical Industry and Waste Management : Phenylacetic acid is used in the pharmaceutical industry for antibiotic production. Research has explored methods for recovering phenylacetic acid from aqueous waste using tri-n-butyl phosphate in methyl isobutyl ketone and petroleum ether, highlighting its significance in waste management and recovery processes (Wasewar et al., 2015).

  • Medical Treatment of Urea Cycle Disorders : Sodium phenylbutyrate is used in the treatment of urea cycle disorders. It creates alternative pathways for nitrogen excretion by metabolizing into phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, a compound excreted in urine. This application is crucial for patients with inborn errors of urea synthesis (Brusilow, 1991).

  • Hypolipidaemic Agents : Phenylacetic acid derivatives, particularly those among phenolic ethers like arylcxy-isobutyric acids, have been studied for their potential as hypolipidaemic agents. This research stems from the discovery that such derivatives can reduce plasma cholesterol levels (Hess et al., 1969).

  • Nutritional Management and Amino Acid Supplementation : Sodium phenylbutyrate's impact on branched chain amino acids' metabolism in patients with urea cycle disorders suggests its role in better titrating protein restriction with branched chain amino acid supplementation (Scaglia, 2010).

  • Antineoplastic Properties : Phenylacetate has been identified as a growth inhibitor for various tumors. Studies have shown its effectiveness in suppressing growth in human pancreatic carcinoma by inhibiting the isoprenoid synthetic pathway (Harrison et al., 1998).

  • Animal Nutrition : Isoacids like isobutyrate, in combination with urea, have been studied for their effects on growth and nutrient utilization in lactating cows, suggesting their potential application in animal feed and nutrition (Felix et al., 1980).

  • Cancer Therapy : Phenylacetate and its derivatives, including phenylbutyrate, show promise as differentiating agents in cancer therapy. They have been evaluated in clinical trials for their ability to induce differentiation and inhibit proliferation in various cancers, including melanoma and glioblastoma (Li et al., 2004).

  • Metabolite Identification in Brain Dysfunction : Studies have identified metabolic products of phenylacetic acid in brain extracts, which supports the hypothesis that brain dysfunction induced by phenylacetic acid may be due to decreased availability of CoA and acetyl-CoA in the developing brain (Loo et al., 1980).

Safety And Hazards

Isobutyl phenylacetate is not classified as a hazardous substance or mixture . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water . If inhaled, the victim should be moved into fresh air . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

2-methylpropyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)9-14-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJASFPFZACBKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051512
Record name Isobutyl phenylacetate
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Molecular Weight

192.25 g/mol
Source PubChem
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Physical Description

Colourless liquid; rose honey-like odour
Record name Isobutyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/946/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

247.00 °C. @ 760.00 mm Hg
Record name 2-Methylpropyl phenylacetate
Source Human Metabolome Database (HMDB)
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Solubility

93 mg/L @ 20 °C (exp), Insoluble in water, glyceryl, propylene glycol; soluble in oils, 1 mL in 2 mL 80% ethanol (in ethanol)
Record name 2-Methylpropyl phenylacetate
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Record name Isobutyl phenylacetate
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Density

0.984-0.988
Record name Isobutyl phenylacetate
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Product Name

Isobutyl phenylacetate

CAS RN

102-13-6
Record name Isobutyl phenylacetate
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Record name Isobutyl phenylacetate
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Record name Isobutyl phenylacetate
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Record name Benzeneacetic acid, 2-methylpropyl ester
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Record name Isobutyl phenylacetate
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Record name Isobutyl phenylacetate
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Record name ISOBUTYL PHENYLACETATE
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Record name 2-Methylpropyl phenylacetate
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URL http://www.hmdb.ca/metabolites/HMDB0035010
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Toluene (1.38 g), isobutanol (74 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 69 mg isobutyl phenylacetate was obtained by column chromatography, in a yield of 72%. 1HNMR (400 MHz, CDCl3) δ 0.88 (s, 3H), 0.89 (s, 3H), 1.85-1.96 (m, 1H), 3.62 (s, 2H), 3.86 (d, J=6.8 Hz, 1H), 7.23-7.34 (m, 5H); 13CNMR (100 MHz, CDCl3) δ 19.0, 27.7, 41.5, 70.9, 127.0, 128.5, 129.3, 134.3, 171.6; HRMS (ESI) calcd. for C12H16NaO2 [M+Na]: 215.1043. found: 215.1037. The isobutyl phenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 53 mg product phenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 93%.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
… flavourings from Chemical Group 15: 1,1-Dimethoxy-2-phenylethane 2-Phenylethan-1-ol 3-Methylbutyl phenylacetate Ethyl phenylacetate Hexyl phenylacetate Isobutyl phenylacetate …
Number of citations: 7 efsa.onlinelibrary.wiley.com
A Hauser, B Maurer - Zeitschrift für Lebensmittel-Untersuchung und …, 1987 - Springer
… products: (E)-cinnamyl formate, (E)-cinnamyl propionate, (E)-cinnamyl isobutyrate, isobutyl (E)-cinnamate, isopentyl (E)-cinnamate, 2-methylbutyl (E)-cinnamate, isobutyl phenylacetate, …
Number of citations: 0 link.springer.com
L Jiang, S Xian, X Liu, G Shen, Z Zhang, X Hou… - Foods, 2021 - mdpi.com
… cabbage paocai had stronger correlations than radish paocai for the most significant relationship between 4-isopropylbenzyl alcohol, α-cadinol, terpinolene and isobutyl phenylacetate. …
Number of citations: 15 www.mdpi.com
Y Wang, Q Yu, M Cai, L Shi, F Zhou, W Liu - Tribology Letters, 2017 - Springer
Ibuprofen-based (L-Ibu) halogen-free ionic liquids (ILs) were synthesized and evaluated as water-based lubricant additive. In contrast to the conventional ILs with fluoro-containing …
Number of citations: 46 link.springer.com
RA Sawicki - The Journal of Organic Chemistry, 1983 - ACS Publications
… Sodium isobutoxide on alumina in isobutyl alcohol gave isobutyl phenylacetate (2) in 67 % yield. It is generally believed that the key mechanism by which inorganic metal oxides such …
Number of citations: 7 pubs.acs.org
C Barkenbus, JJ Owen - Journal of the American Chemical …, 1934 - ACS Publications
… nesium alkoxy bromide could be substituted for the sodium alcoholatessince this type of reagent has been used successfully by Porterand Yabroff4 in making -isobutyl phenylacetate. In …
Number of citations: 21 pubs.acs.org
Y Wu, K Chen, K Zhao, W Zhou - bioRxiv, 2020 - biorxiv.org
… The olfactory stimuli consisted of isobutyl phenylacetate (Exps. 1-3, 10% v… isobutyl phenylacetate and 1.06% v/v pentyl valerate, and the other containing 5.4% v/v isobutyl …
Number of citations: 4 www.biorxiv.org
EG Boring - The American Journal of Psychology, 1928 - JSTOR
EC Crocker and LF Henderson of Arthur D. Little, Inc., of Cambridge, Mass., have recently published some very interesting results of re-search on the analysis and classification of odors.'…
Number of citations: 19 www.jstor.org
K Krukiewicz, JK Zak - Journal of Materials Science, 2014 - Springer
Conjugated polymers due to their reversible transition between the redox states are potentially able to immobilise and release ionic species. In this study, we have successfully …
Number of citations: 53 link.springer.com
J WANG, R QIN, X LI, Z DONG, B WU, S HUANG - Hubei Agricultural Sciences, 2019
Number of citations: 1

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